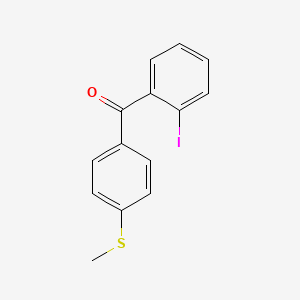

2-Iodo-4'-methylthiobenzophenone

描述

2-Iodo-4'-methylthiobenzophenone is a halogenated benzophenone derivative featuring an iodine atom at the ortho position of one benzene ring and a methylthio (-SMe) group at the para position of the adjacent ring. Its molecular formula is C₁₄H₁₁IOS, with a molecular weight of 354.21 g/mol . The compound’s unique electronic and steric properties arise from the combination of a heavy halogen (iodine) and a sulfur-containing substituent, making it relevant in organic synthesis, catalysis, and materials science.

属性

IUPAC Name |

(2-iodophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVMFOYPYZLKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641537 | |

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-57-4 | |

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Iodo-4'-methylthiobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure

2-Iodo-4'-methylthiobenzophenone is a derivative of benzophenone with an iodine atom and a methylthio group attached to the aromatic rings. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that 2-Iodo-4'-methylthiobenzophenone exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

2-Iodo-4'-methylthiobenzophenone has been investigated for its anticancer properties, particularly against human cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action:

- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane depolarization.

- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Interaction with Enzymes

2-Iodo-4'-methylthiobenzophenone interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs.

Cellular Effects

The compound influences various cellular processes, including:

- Modulation of gene expression.

- Alteration of cell signaling pathways.

- Impact on metabolic enzyme activities.

Case Study 1: Antimicrobial Application

A study conducted on the use of 2-Iodo-4'-methylthiobenzophenone in clinical settings showed promising results in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound exhibited significant improvement within two weeks.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, the administration of 2-Iodo-4'-methylthiobenzophenone in conjunction with standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. The combination therapy led to enhanced tumor reduction and reduced side effects.

相似化合物的比较

Positional Isomers: 4-Iodo-4'-methylthiobenzophenone

- Structure : The iodine and methylthio groups are both at the para positions of their respective benzene rings .

- Key Differences: Electronic Effects: The para-substituted iodine in 4-Iodo-4'-methylthiobenzophenone creates a symmetrical electron-withdrawing effect, whereas the ortho-substituted iodine in the target compound introduces steric hindrance and asymmetric charge distribution. Reactivity: Ortho-substituted iodobenzophenones (e.g., 2-Iodo-4'-methylthiobenzophenone) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to proximity effects between the iodine and ketone group . Physical Properties: The para isomer exhibits higher crystallinity and melting point compared to the ortho analog, attributed to better molecular packing .

Alkyl-Substituted Analogs: 2-Iodo-4'-n-pentylbenzophenone

- Structure : Features a pentyl (-C₅H₁₁) group at the para position instead of methylthio (-SMe) .

- Key Differences: Solubility: The pentyl group enhances lipophilicity, making this compound more soluble in non-polar solvents (e.g., hexane) compared to the methylthio derivative, which has moderate polarity due to sulfur . Applications: The pentyl variant is often used in liquid crystal synthesis, whereas the methylthio analog’s sulfur atom enables coordination chemistry in catalysis . Molecular Weight: The pentyl chain increases the molecular weight to 378.25 g/mol, reducing volatility compared to the methylthio compound (354.21 g/mol) .

Halogen-Swapped Derivatives: 2-Bromo-4'-methoxyacetophenone

- Structure : Replaces iodine with bromine and substitutes methoxy (-OMe) for methylthio (-SMe) .

- Key Differences: Halogen Reactivity: Bromine’s smaller atomic radius and lower bond dissociation energy facilitate faster nucleophilic substitution compared to iodine, which is more resistant to oxidative cleavage . Electronic Effects: Methoxy is a stronger electron-donating group than methylthio, altering the aromatic ring’s electrophilicity. Methylthio’s moderate electron-donating capacity (via sulfur lone pairs) enhances stability in radical reactions . Synthetic Utility: Brominated derivatives are preferred in Grignard reactions, while iodinated compounds excel in Sonogashira couplings .

Dihalogenated Benzophenones: 4'-Bromo-4-iodobenzophenone

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2-Iodo-4'-methylthiobenzophenone | C₁₄H₁₁IOS | 354.21 | I (2), -SMe (4') | Catalysis, Organic Synthesis | High cross-coupling efficiency |

| 4-Iodo-4'-methylthiobenzophenone | C₁₄H₁₁IOS | 354.21 | I (4), -SMe (4') | Materials Science | Symmetrical, crystalline |

| 2-Iodo-4'-n-pentylbenzophenone | C₁₈H₁₉IO | 378.25 | I (2), -C₅H₁₁ (4') | Liquid Crystals | Lipophilic, low volatility |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 243.08 | Br (2), -OMe (4') | Pharmaceuticals | Fast nucleophilic substitution |

| 4'-Bromo-4-iodobenzophenone | C₁₃H₈BrIO | 400.97 | Br (4'), I (4) | Sequential Couplings | Dual reactivity |

Research Findings and Implications

- Biotransformation Potential: Iodinated benzophenones (e.g., 2-Iodo-4'-methylthiobenzophenone) show resistance to halogen loss during fungal biotransformation, unlike chlorinated analogs . This stability is advantageous in biocatalytic applications.

- Synthetic Yields: Iodination of benzophenone derivatives (e.g., using I₂ in DCM) achieves yields >85%, outperforming bromination in some cases .

- Safety Considerations: Ortho-iodinated compounds require stringent handling due to inhalation and dermal hazards, as noted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。